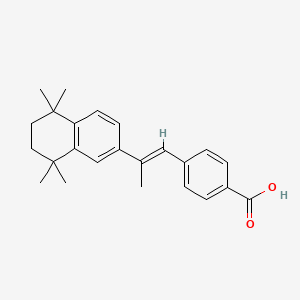![molecular formula C11H4N4O2 B1682091 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one CAS No. 67200-34-4](/img/structure/B1682091.png)
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Vue d'ensemble
Description
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is a chemical compound with the molecular formula C11H4N4O2 . It is used in the field of organic chemistry as a building block .
Synthesis Analysis
The synthesis of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one involves a reaction with acetic acid in ethanol at 20℃ for 18 hours . The mixture is then heated to gentle reflux for another 6 hours. After cooling to room temperature, the resulting precipitate is filtered and washed with water to yield the compound as a pale yellow solid .Molecular Structure Analysis
The molecular structure of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is planar with potential intramolecular C N⋯S interactions . This structure shows a small torsion angle .Physical And Chemical Properties Analysis
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one has a molecular weight of 224.18 g/mol . Other physical and chemical properties such as boiling point, density, and melting point are not well-documented in the literature.Applications De Recherche Scientifique
Inhibition of SCFMET30 Ubiquitin E3 Ligase
SMER 3 is a selective inhibitor of Skp1-Cullin-F-box (SCF) MET30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .
Enhancement of Rapamycin
SMER 3 acts as a small molecule enhancer of rapamycin . It enhances yeast cell lethality in response to rapamycin .
Upregulation of Methionine Biosynthesis Genes
At a concentration of 5 μM, SMER 3 upregulates a set of methionine biosynthesis genes . This alteration of the SCF MET30 complex prevents ubiquitination of target proteins, including Met4 .
Blockage of Cell Proliferation
SMER 3 has been found to block cell proliferation . This property could be useful in the study of cell growth and division.
Potential Applications in Cancer Research
As ubiquitin E3 ligases are involved in tumorigenesis, SMER 3 has potential applications in cancer research . By inhibiting the SCF MET30 ubiquitin ligase, it could potentially affect the growth of cancer cells.
Drug Discovery in the Ubiquitin-Proteasome System
The ubiquitin-proteasome system plays a crucial role in cellular processes such as protein degradation, apoptosis, cell cycle, and DNA repair . SMER 3, as an inhibitor of an E3 ubiquitin ligase, could be a valuable tool in the discovery of new drugs targeting this system.
Safety and Hazards
Mécanisme D'action
Target of Action
SMER 3, also known as 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one, primarily targets the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .
Mode of Action
SMER 3 acts as a selective inhibitor of the SCF Met30 ubiquitin ligase . It enhances the growth inhibitory effect of Rapamycin by inhibiting SCF Met30 .
Biochemical Pathways
The primary biochemical pathway affected by SMER 3 is the ubiquitination pathway . By inhibiting the SCF Met30 ubiquitin ligase, SMER 3 prevents the ubiquitination of target proteins, including Met4 . This alteration in the SCF Met30 complex leads to the upregulation of a set of methionine biosynthesis genes .
Result of Action
The inhibition of SCF Met30 by SMER 3 results in the blockage of Met4 ubiquitination . This leads to an enhancement of Rapamycin’s growth inhibitory effect . In yeast cells, exposure to SMER 3 has been shown to block cell proliferation .
Action Environment
The action of SMER 3 can be influenced by environmental factors such as the solvent used. For instance, the use of DMSO as a solvent can impact the solubility and therefore the efficacy of SMER 3 . Additionally, the stability of SMER 3 may be affected by storage conditions .
Propriétés
IUPAC Name |
13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSAKVWCKFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340952 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one | |
CAS RN |
67200-34-4 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SMER3?
A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]
Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?
A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]
Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?
A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.
Q4: Are there any insights into the structural characteristics of SMER3?
A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.
Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?
A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



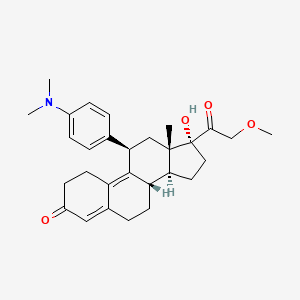
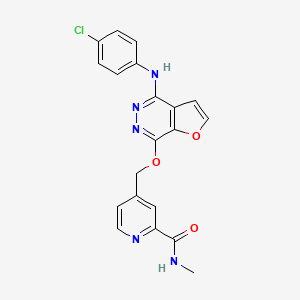
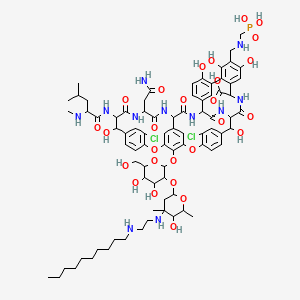
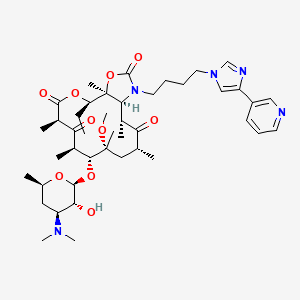
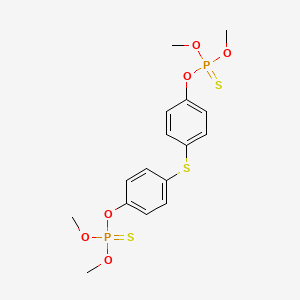
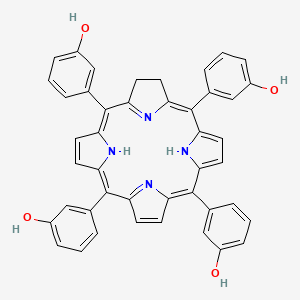

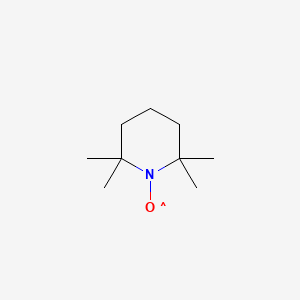

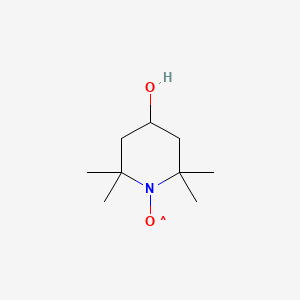
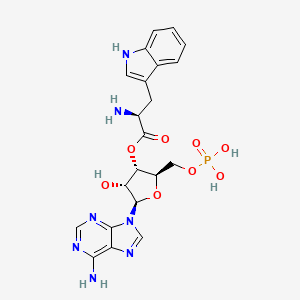
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
![Ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate](/img/structure/B1682030.png)
